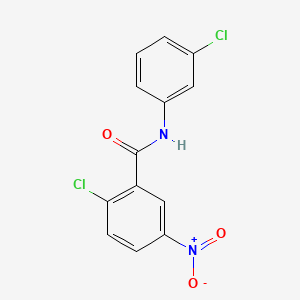

![molecular formula C16H19NO2S B5552530 1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5552530.png)

1-[(7-methyl-2-naphthyl)sulfonyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonyl-substituted piperidine derivatives often involves the reaction of suitable naphthyl precursors with piperidine under specific conditions. For instance, compounds with a sulfinyl or sulfonyl group at specific positions on the naphthyl ring can be synthesized from dichloro-fluoronicotinic acid derivatives through a Dieckmann-type cyclization, followed by displacement reactions with piperidine (Miyamoto et al., 1987).

Molecular Structure Analysis

The molecular structure of such compounds, including their crystalline forms, can be elucidated using techniques like X-ray crystallography. For example, compounds related to 1-[(7-methyl-2-naphthyl)sulfonyl]piperidine have been characterized to reveal intricate details about their molecular geometry and hydrogen bonding patterns, contributing to a deeper understanding of their structural features (Jin et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves nucleophilic substitutions, where the piperidine ring can undergo transformations under specific conditions, leading to various derivatives with different substituents on the naphthalene and piperidine moieties (Sekiguchi et al., 1980).

Aplicaciones Científicas De Investigación

Fluorescent Probe Development

1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been explored in the context of developing fluorescent probes. For instance, a study developed a turn-on mitochondria-targeting hydrogen sulfide probe, based on the selective thiolysis of a related amine moiety attached to a piperazine-based naphthalimide scaffold. This probe demonstrated properties like fluorescence enhancement, low detection limit, low cytotoxicity, and good selectivity, making it a potential tool for investigating biological functions and pathological roles of hydrogen sulfide in living systems (Pak et al., 2016).

Antibacterial Agent Synthesis

The compound has also been synthesized and examined for its reactions in the context of developing antibacterial agents. One study synthesized derivatives of a similar structure from certain acid derivatives, aiming to explore their potential as antibacterial agents (Miyamoto et al., 1987).

Synthesis and Conformational Study

There has been research into synthesizing novel piperidine-fused compounds for a conformational study. For example, reactions involving similar compounds resulted in the formation of piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine, both in diastereopure form. These studies also involved molecular modeling to determine the most stable stereoisomers, showcasing the compound's relevance in stereochemical analysis (Csütörtöki et al., 2012).

Liquid Chromatography

In the field of liquid chromatography, a study synthesized a new sulfonate reagent with a structure similar to this compound. This reagent was designed for analytical derivatization, highlighting its utility in enhancing detection sensitivity and specificity in chromatographic analyses (Wu et al., 1997).

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. A study synthesized several derivatives and tested them against bacterial and fungal pathogens of tomato plants. This research provides insights into the compound's potential as an antimicrobial agent, particularly in agricultural applications (Vinaya et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(7-methylnaphthalen-2-yl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-13-5-6-14-7-8-16(12-15(14)11-13)20(18,19)17-9-3-2-4-10-17/h5-8,11-12H,2-4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIYEKBZXGWAOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5552467.png)

![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)

![2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5552488.png)

![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5552504.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5552521.png)

![[(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5552558.png)

![N,N-dimethyl-2-{[(2-thienylsulfonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5552571.png)

![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5552578.png)